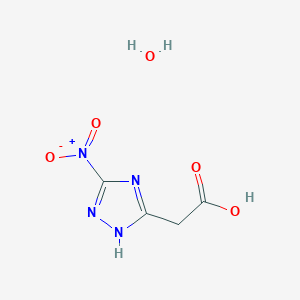![molecular formula C9H12Cl2N2O3 B7971640 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate is a chemical compound with the molecular formula C9H8N2O2·2HCl·H2O It is a derivative of imidazo[1,2-a]pyridine, featuring a methyl group at the 2-position and a carboxylic acid group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the starting material.
Methylation: The imidazo[1,2-a]pyridine undergoes methylation at the 2-position using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: The methylated product is then subjected to carboxylation to introduce the carboxylic acid group at the 8-position. This can be achieved using reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The carboxylic acid derivative is treated with hydrochloric acid to form the dihydrochloride salt.
Hydration: Finally, the dihydrochloride salt is hydrated to obtain the hydrate form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups introduced at various positions on the ring.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate is similar to other imidazo[1,2-a]pyridine derivatives, such as 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate. it is unique in its specific substitution pattern and the presence of the carboxylic acid group at the 8-position. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds.
Comparison with Similar Compounds
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Imidazo[1,2-a]pyridine derivatives with different substitution patterns
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH.H2O/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6;;;/h2-5H,1H3,(H,12,13);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQRDVXUHCMBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)
![[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate](/img/structure/B7971578.png)



![(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate](/img/structure/B7971627.png)




![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/structure/B7971674.png)
